molecular formula C11H11ClO3 B1602183 Benzyl 4-chloro-3-oxobutanoate CAS No. 32807-27-5

Benzyl 4-chloro-3-oxobutanoate

Cat. No.: B1602183
CAS No.: 32807-27-5
M. Wt: 226.65 g/mol
InChI Key: AIJGDSYLHMOGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-chloro-3-oxobutanoate: is an organic compound with the molecular formula C11H11ClO3. It is a derivative of butanoic acid, featuring a benzyl ester group, a chlorine atom, and a ketone functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active molecules.
  • Studied for its effects on biological systems and its potential therapeutic applications.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Applied in the manufacture of polymers and resins with specific properties.

Safety and Hazards

The safety data sheet for a similar compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Claisen Condensation: Benzyl 4-chloro-3-oxobutanoate can be synthesized via Claisen condensation, where ethyl acetoacetate reacts with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.

    Industrial Production Methods: On an industrial scale, the compound can be produced by treating diketene with benzyl alcohol in the presence of a catalyst. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-chloro-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols, such as benzyl 4-chloro-3-hydroxybutanoate, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed:

    Oxidation: Benzyl 4-chloro-3-oxobutanoic acid.

    Reduction: Benzyl 4-chloro-3-hydroxybutanoate.

    Substitution: Benzyl 4-amino-3-oxobutanoate or benzyl 4-thio-3-oxobutanoate.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects through interactions with various enzymes and receptors in biological systems.
  • It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.
  • The ketone and ester functionalities play a crucial role in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

    Ethyl 4-chloro-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.

    Methyl 4-chloro-3-oxobutanoate: Similar structure but with a methyl ester group instead of a benzyl ester group.

    Benzyl acetoacetate: Similar structure but without the chlorine atom.

Uniqueness:

  • Benzyl 4-chloro-3-oxobutanoate is unique due to the presence of both a benzyl ester group and a chlorine atom, which confer distinct reactivity and properties compared to its analogs.
  • The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-7-10(13)6-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJGDSYLHMOGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573860
Record name Benzyl 4-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32807-27-5
Record name Benzyl 4-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 6
Benzyl 4-chloro-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.